N-(1H-indol-3-ylacetyl)alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCJLXTUCMFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Endogenous Pathways and Metabolic Dynamics of N 1h Indol 3 Ylacetyl Alanine
Biosynthesis and Conjugation Mechanisms in Biological Systems
N-(1H-indol-3-ylacetyl)alanine is a naturally occurring chemical compound found in plants. It is formed through the conjugation of indole-3-acetic acid (IAA), the most common and potent naturally occurring auxin hormone, with the amino acid L-alanine. This conjugation is a key metabolic process that plants use to regulate auxin homeostasis, thereby controlling numerous aspects of growth and development.
This compound functions primarily as a storage form of IAA. Most conjugates of plant hormones are considered inactive, and their formation serves to reduce the pool of active hormones within the plant's tissues. oup.com This process of conjugation allows the plant to finely tune the concentration of free IAA, which is crucial because optimal auxin levels are required for processes like cell elongation, division, and differentiation. wikipedia.orgyoutube.com
While often considered inactive, the biological activity of IAA-amino acid conjugates like IAA-alanine can be complex. Their effects are often dependent on the release of free IAA through hydrolysis. nih.gov However, studies have shown that some conjugates, including this compound, can themselves stimulate growth. In bioassays using Avena sativa (oat) coleoptile sections and soybean cotyledon tissue cultures, IAA-alanine demonstrated significant growth-promoting activity. nih.govdocumentsdelivered.com In the soybean callus growth test, the activity of the alanine (B10760859) conjugate was even greater than that of free IAA at all tested concentrations. nih.gov This suggests that the conjugate may have its own biological role or is efficiently hydrolyzed to release active IAA at the target site. nih.govnih.gov
| IAA Conjugate | Activity in Avena Coleoptile Elongation Test | Activity in Soybean Cotyledon Growth Test |
|---|---|---|
| IAA-Alanine | Active, stimulates elongation | Highly active, exceeds IAA-induced growth at all concentrations |
| IAA-Glycine | Active | Significantly better than IAA at 10-6M |
| IAA-Aspartic Acid | Active | Active, response at least as great as IAA |
| IAA-Phenylalanine | Active | Inactive |
| IAA-Tryptophan | Causes agravitropic root growth | Not specified |
The formation of this compound is enzymatically regulated by a family of proteins known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. mdpi.comnih.gov These enzymes catalyze the ATP-dependent conjugation of phytohormones with amino acids. nih.gov Specifically, the Group II subfamily of GH3 enzymes functions as IAA-amido synthetases, which are responsible for linking IAA to various amino acids, including alanine. mdpi.comnih.gov
The conjugation process is a two-step reaction. First, the GH3 enzyme catalyzes the formation of an acyl-adenylate intermediate (IAA-AMP) from IAA and ATP. pnas.org Subsequently, the activated IAA is transferred to the amino group of an amino acid like alanine, forming the stable amide-linked conjugate this compound and releasing AMP. researchgate.net This enzymatic action is a primary mechanism for maintaining auxin homeostasis; when free IAA levels rise, the expression of GH3 genes is often induced, leading to increased conjugation and a reduction in the active IAA pool. mdpi.com This feedback regulation is crucial for normal plant development. mdpi.com
| Characteristic | Description |
|---|---|
| Enzyme Family | Acyl Acid Amido Synthetases |
| Function | Catalyze the conjugation of IAA to amino acids. mdpi.com |
| Substrates | Indole-3-acetic acid (IAA), ATP, and various amino acids (e.g., Alanine, Aspartate, Glutamate). mdpi.com |
| Regulation | Often induced by high concentrations of auxin as part of a negative feedback loop. mdpi.compnas.org |
| Biological Role | Maintain auxin homeostasis by reducing levels of free IAA. nih.gov |
This compound and other IAA conjugates are found throughout the plant, with concentrations varying between different tissues and developmental stages. They have been identified in roots, seedlings, leaves, and flowers. oup.com The levels of these conjugates are not static but change in response to both internal developmental signals and external environmental stimuli. nih.govmdpi.com For instance, the concentration of IAA conjugates in roots has been observed to increase approximately 10-fold when seedlings are incubated in solutions containing IAA. oup.com Similarly, environmental stresses like aluminum exposure or alkaline conditions can significantly alter the concentration of IAA and its conjugates in plant roots, indicating their role in stress response pathways. nih.govmdpi.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these metabolites in plant tissue extracts. mdpi.com
Interconnections with Tryptophan Metabolism and Derived Compounds
The biosynthesis of this compound is directly linked to the metabolism of the aromatic amino acid L-tryptophan. In plants, the vast majority of IAA is produced from tryptophan via several proposed routes, with the indole-3-pyruvic acid (IPyA) pathway being recognized as the main, universally conserved biosynthetic route. nih.govnih.gov
This primary pathway involves two key steps:
Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by the TAA1 family of aminotransferases. nih.govnih.gov
IPyA is then converted to IAA in a rate-limiting step catalyzed by enzymes from the YUCCA (YUC) family of flavin-containing monooxygenases. nih.govnih.gov
Since this compound is a direct derivative of IAA, its existence is contingent upon the plant's capacity to synthesize IAA from tryptophan. nih.govpnas.org Therefore, the metabolic flux through the tryptophan-dependent IAA biosynthesis pathway is a critical determinant of the substrate availability for GH3 enzymes to produce IAA-alanine. A secondary, tryptophan-independent pathway for IAA synthesis has also been proposed, but its contribution is generally considered minor compared to the tryptophan-dependent route. pnas.orgnih.gov
Characterization of Microbial Metabolic Processes Involving this compound
The metabolic processing of this compound is not limited to the plant itself. Many soil and plant-associated microorganisms can also interact with this compound. Numerous microbial species, particularly those found in the rhizosphere, are capable of synthesizing IAA as part of their interaction with plants. These microbes can also metabolize amino acids like L-alanine. nih.gov
While direct studies detailing the microbial metabolism of this compound are not extensively documented in the searched literature, it is plausible that microorganisms possessing amidohydrolase enzymes could cleave the amide bond of the conjugate. This would release free IAA and L-alanine. The microbes could then potentially utilize the L-alanine as a carbon and nitrogen source for their own growth. nih.gov Conversely, some plant-associated microbes that produce high levels of IAA might also possess the enzymatic machinery to conjugate it to amino acids, although this is less characterized than the production of free IAA. The metabolic interactions between plants and their microbiomes involving auxin conjugates represent a complex and dynamic aspect of plant physiology.
Synthetic Methodologies and Derivative Chemistry of N 1h Indol 3 Ylacetyl Alanine
Chemical Synthesis Routes for N-(1H-indol-3-ylacetyl)alanine
The primary method for synthesizing this compound involves the formation of an amide bond between indole-3-acetic acid and alanine (B10760859). themjalab.com
Amide Bond Formation via Acylation and Coupling Strategies
The synthesis of this compound is fundamentally a peptide coupling reaction. The most direct approach is the condensation of the carboxyl group of indole-3-acetic acid with the amino group of alanine. themjalab.com To facilitate this reaction, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the amine.
Common strategies include the use of coupling reagents that are standard in peptide synthesis. These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide. Another straightforward method involves the use of a silane-mediated direct amidation, which can proceed without the strict exclusion of air or moisture. themjalab.com
Key Reactants in Synthesis:
Indole-3-acetic acid (IAA): Provides the indoleacetyl moiety.
Alanine: The amino acid component. To prevent self-polymerization, the carboxyl group of alanine is often protected, for instance, as an ester (e.g., methyl or ethyl ester), during the reaction. The amino group of alanine can also be protected, though in this specific coupling, it is the reactive site.
Coupling Agents/Mediators: Chemicals that facilitate the amide bond formation.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization involves a systematic variation of parameters such as the choice of coupling agent, solvent, temperature, and reaction time. For instance, silane-mediated methods have been shown to be effective, and reaction conditions can be tuned for optimal performance. themjalab.com Comparing thermal heating versus microwave irradiation can also significantly impact reaction times and yields. themjalab.com
The selection of the solvent is crucial; solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used as they can dissolve the reactants and are generally inert to the reaction conditions. The stoichiometry of the reactants, particularly the coupling agent and any additives, is also fine-tuned to maximize the conversion to the product while minimizing side reactions.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Consideration |
|---|---|---|---|---|
| Coupling Method | Carbodiimide (EDC/DCC) | Silane-mediated (e.g., Diphenylsilane) | Acid Chloride | Silane-mediated methods can offer milder conditions and avoid hazardous byproducts. themjalab.com |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Solvent choice affects reactant solubility and reaction rate. |
| Temperature | 0 °C to Room Temp | Reflux (Thermal) | Microwave Irradiation | Microwave heating can dramatically reduce reaction times compared to thermal methods. themjalab.com |
| Reaction Time | 12-24 hours | 4-8 hours | 10-30 minutes | Dependent on temperature and reactivity of substrates. |
| Yield | Moderate | Good | Variable to Good | Yields are optimized by balancing all parameters. themjalab.com |
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. rsc.orgresearchgate.net For a chiral molecule like N-(1H-indol-3-ylacetyl)-L-alanine, enzymes can be used to ensure the formation of the desired stereoisomer with high enantiomeric purity. researchgate.net This is particularly important as the biological activity of chiral molecules is often specific to one enantiomer.
Enzymes such as lipases and other hydrolases can be used to catalyze the formation of amide bonds. nih.gov In a common approach, the enzyme operates in a non-aqueous or low-water environment to shift the thermodynamic equilibrium from hydrolysis (bond breaking) towards synthesis (bond formation). rsc.org The reaction typically involves an activated acyl donor, such as an ester of indole-3-acetic acid, which reacts with alanine. The enzyme's active site provides a chiral environment that ensures the selective acylation of one enantiomer of alanine if a racemic mixture is used, or specifically acts on L-alanine. Carboxylic acid reductases (CARs) represent another class of enzymes that can be applied to amide bond formation, often requiring ATP to activate the carboxylic acid. nih.gov
| Enzyme Class | Mechanism | Substrates | Key Advantage |
|---|---|---|---|
| Lipase/Esterase | Acyl-enzyme intermediate formation in low-water media. nih.gov | Indole-3-acetic acid ester + L-Alanine | High enantioselectivity, mild reaction conditions. |
| Amidase | Reverse hydrolysis; kinetically controlled synthesis. | Indole-3-acetic acid + L-Alanine | Direct condensation of acid and amine. |
| Carboxylic Acid Reductase (CAR) | ATP-dependent activation of carboxylic acid to form an acyl-adenylate intermediate. nih.gov | Indole-3-acetic acid + L-Alanine + ATP | Works in aqueous conditions with a broad substrate scope. nih.gov |
Derivatization Strategies for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of this compound, chemists systematically modify different parts of the molecule and evaluate the resulting changes in biological activity. researchgate.net This process helps to identify the key structural features required for its function. The primary sites for modification are the indole (B1671886) ring and the alanine moiety.
Indole Ring Modifications
The indole nucleus is a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological receptors. researchgate.net Modifications to this ring system can significantly alter the compound's properties. Substituents can be introduced at various positions on the indole ring to probe electronic and steric effects. For example, alkyl groups like methyl can be added to the nitrogen at position 1. rsc.org Other modifications can include adding electron-donating or electron-withdrawing groups to the benzene (B151609) portion of the indole ring to modulate its electronic character.
| Position of Modification | Type of Substituent | Potential Effect |
|---|---|---|
| N-1 | Methyl (-CH₃), Ethyl (-C₂H₅) rsc.org | Alters hydrogen bonding capacity and lipophilicity. |
| C-2 | Methyl (-CH₃), Phenyl (-C₆H₅) | Introduces steric bulk near the side chain. |
| C-5 | Fluoro (-F), Chloro (-Cl), Methoxy (-OCH₃) | Modifies electronic properties and metabolic stability. |
| C-7 | Nitro (-NO₂), Amino (-NH₂) | Introduces strong electronic effects and potential new binding interactions. |
Alanine Moiety Substitutions
The alanine portion of the molecule can also be readily modified to explore the importance of its size, stereochemistry, and chemical nature. A common strategy is to replace L-alanine with other natural or synthetic amino acids. This allows researchers to assess how changes in the side chain (the methyl group in alanine) affect activity. For instance, substituting alanine with glycine (B1666218) (which has no side chain) or with larger amino acids like valine or phenylalanine can provide insight into the spatial requirements of the target receptor or enzyme.
| Substituted Amino Acid | Side Chain (R-group) | Structural Change from Alanine |
|---|---|---|
| Glycine | -H | Loss of methyl group; increased flexibility. |
| Valine | -CH(CH₃)₂ | Increased steric bulk (branched alkyl chain). |
| Phenylalanine | -CH₂-C₆H₅ | Introduction of a bulky, aromatic group. |
| β-Alanine | (Amine on β-carbon) | Changes the spacing between the amide and carboxyl groups. |
Molecular Mechanisms and Interaction Studies of N 1h Indol 3 Ylacetyl Alanine
Molecular Target Identification and Binding Kinetics
The physiological effects of N-(1H-indol-3-ylacetyl)alanine are primarily initiated through its interaction with specific molecular targets. These interactions can be broadly categorized into enzymatic processing, which releases the active auxin, and direct or indirect binding to auxin receptors.
This compound serves as a substrate for auxin amidohydrolases, a class of enzymes that cleave the amide bond to release free IAA and the corresponding amino acid. This hydrolysis is a key step in regulating the levels of active auxin within the plant.
Research on two auxin amidohydrolases from Chinese cabbage (Brassica rapa), BrIAR3 and BrILL2, has provided insights into the enzymatic processing of N-(indol-3-ylacetyl)-L-alanine (IAA-Ala). nih.govsioc-journal.cnnih.govnih.gov A study demonstrated that while both enzymes could cleave IAA-Ala, they showed a preference for other long-chain auxin-amino acid conjugates. nih.govsioc-journal.cnnih.govnih.gov Specifically, the velocity of the hydrolyzing reaction for the BrILL2 enzyme followed the order: N-[3-(indol-3-yl)propionyl]-L-alanine (IPA-Ala) > N-[4-(indol-3-yl)butyryl]-L-alanine (IBA-Ala) > N-(indol-3-ylacetyl)-L-alanine (IAA-Ala). nih.govsioc-journal.cnnih.govnih.gov This suggests that the length of the acyl chain influences the catalytic efficiency of these enzymes.
Detailed kinetic parameters for the BrILL2 enzyme highlight these differences in substrate preference.
| Substrate | Relative Velocity of Hydrolysis |
| N-[3-(indol-3-yl)propionyl]-L-alanine (IPA-Ala) | Highest |
| N-[4-(indol-3-yl)butyryl]-L-alanine (IBA-Ala) | Intermediate |
| N-(indol-3-ylacetyl)-L-alanine (IAA-Ala) | Lowest |
This table illustrates the comparative hydrolysis rates of different auxin-amino acid conjugates by the BrILL2 auxin amidohydrolase, indicating a lower preference for N-(indol-3-ylacetyl)-L-alanine compared to longer-chain conjugates. nih.govsioc-journal.cnnih.govnih.gov
The differential hydrolysis of these conjugates indicates a sophisticated level of metabolic regulation, allowing the plant to control the release of active auxin from various storage forms. oup.com
Conversely, the interaction of this compound with tryptophan synthase has not been extensively documented in available scientific literature. Tryptophan synthase is primarily known for catalyzing the final step in tryptophan biosynthesis from indole (B1671886) and serine. escholarship.org While it interacts with indole, a structural component of this compound, direct evidence of a functional interaction with the alanine (B10760859) conjugate is scarce.
Molecular dynamics simulations have been employed to study the interaction of auxins with these receptors. nih.govsioc-journal.cn These studies reveal that the binding of auxins to the TIR1 receptor is a critical step in initiating the signaling cascade. The binding affinity is influenced by the molecular structure of the auxin, with specific hydrophobic and hydrogen-bonding interactions stabilizing the complex. While direct experimental data for this compound is lacking, it is plausible that the conjugate itself has a lower binding affinity for the TIR1/AFB receptors compared to free IAA. Its primary mode of action is likely through its hydrolysis to IAA, which then actively engages the receptor complex.
Elucidation of Auxin Signaling Pathway Modulation by this compound
The auxin signaling pathway is a well-defined cascade that translates the perception of auxin into changes in gene expression, ultimately leading to various developmental responses. This compound modulates this pathway by serving as a precursor to free IAA.
The core of the auxin signaling pathway involves three main components: the TIR1/AFB auxin receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity.
The release of IAA from this compound via amidohydrolases increases the intracellular concentration of active auxin. This free IAA then binds to the TIR1/AFB receptor, promoting the formation of a co-receptor complex with an Aux/IAA protein. This ternary complex formation targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes. This modulation of gene expression underlies the diverse physiological effects of auxins, such as cell elongation, root development, and apical dominance.
Therefore, this compound influences the auxin signaling pathway by contributing to the pool of active IAA, which in turn triggers the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive gene expression. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR analyses focused solely on this compound and its auxin-like activity are not widely reported, the principles of QSAR have been applied to the broader class of auxin analogs.
For auxins, QSAR models typically consider physicochemical descriptors such as:
Lipophilicity: The hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Electronic properties: The distribution of charges within the molecule, which affects its interaction with receptors.
Steric parameters: The size and shape of the molecule, which determine its fit within a binding pocket.
These studies have helped to define the structural requirements for auxin activity, such as the presence of a carboxylic acid group (or a group that can be metabolized to it) and a specific distance between the carboxyl group and the aromatic ring system.
Stereochemistry plays a critical role in the biological activity of many molecules, including auxin conjugates. The enzymes involved in the metabolism of these conjugates, as well as the auxin receptors, often exhibit stereoselectivity.
Auxin amidohydrolases have been shown to be enantioselective, preferentially hydrolyzing the L-amino acid conjugates. harvard.edu This means that N-(indol-3-ylacetyl)-L-alanine is a better substrate for these enzymes than its D-alanine counterpart. This stereoselectivity ensures that the naturally occurring L-amino acid conjugates are efficiently processed to release active auxin, while the non-natural D-isomers are not.
The auxin receptor TIR1 also exhibits stereoselectivity. The binding pocket of the receptor is shaped to accommodate the specific three-dimensional structure of active auxins. While the stereochemistry of the indoleacetic acid moiety is achiral, the conformation it adopts upon binding is crucial. For this compound, the stereocenter is in the alanine portion. The preferential hydrolysis of the L-isomer suggests that this is the biologically relevant form for releasing active IAA.
The interaction between a ligand and its receptor is highly dependent on the three-dimensional conformation of both molecules. Conformational analysis of auxins and their binding to the TIR1 receptor has revealed key aspects of molecular recognition.
Molecular dynamics simulations of auxin-receptor complexes have shown that the indole ring of IAA fits into a hydrophobic pocket on the TIR1 protein. nih.govsioc-journal.cn The carboxylate group of IAA forms crucial hydrogen bonds with amino acid residues at the base of this pocket. For this compound to indirectly exert its effect, the released IAA must adopt a specific conformation to fit snugly into this binding site.
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The molecular structure of this compound is conducive to a variety of non-covalent interactions that are critical for its biological activity and behavior in different chemical environments. These interactions, primarily hydrogen bonds and hydrophobic interactions, dictate the compound's ability to bind to target proteins and other molecules.
Hydrogen Bonding:
This compound possesses multiple functional groups that can act as hydrogen bond donors and acceptors. The indole ring contains an N-H group that is a well-established hydrogen bond donor. Research on analogous indole compounds, such as indole-3-acetic acid (IAA), has consistently highlighted the importance of this N-H group in forming hydrogen bonds with protein backbone carbonyl groups within receptor binding sites. The substitution of this nitrogen with other atoms like oxygen or sulfur has been shown to significantly diminish binding affinity, underscoring the critical role of this hydrogen bond.
Furthermore, the alanine portion of the molecule introduces an amide linkage and a terminal carboxylic acid. The amide N-H group serves as another hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The carboxylic acid group is a particularly versatile participant in hydrogen bonding, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. This allows for the formation of strong, directional interactions, including salt bridges, with polar and charged amino acid residues in a binding pocket.
| Functional Group | Potential Role | Atoms Involved |
|---|---|---|
| Indole | Hydrogen Bond Donor | N-H |
| Amide | Hydrogen Bond Donor | N-H |
| Amide | Hydrogen Bond Acceptor | C=O |
| Carboxylic Acid | Hydrogen Bond Donor | O-H |
| Carboxylic Acid | Hydrogen Bond Acceptor | C=O |
Hydrophobic Interactions:
The indole ring is the primary contributor to the hydrophobic character of this compound. This aromatic, nonpolar moiety readily engages in hydrophobic interactions with nonpolar amino acid side chains, such as leucine, valine, and isoleucine, commonly found within the hydrophobic cores of protein binding sites. Studies on auxin analogs have demonstrated that the indole ring fits into a hydrophobic cavity in its receptor, and these hydrophobic interactions are crucial for stable binding.
| Type of Interaction | Contributing Molecular Moiety | Potential Interacting Partners (in a protein) |
|---|---|---|
| Hydrogen Bonding | Indole N-H, Amide N-H, Carboxyl O-H | Backbone carbonyls, Asp, Glu, Ser, Thr, Asn, Gln |
| Hydrophobic Interactions | Indole Ring, Alanine Methyl Group | Leu, Val, Ile, Phe, Trp, Ala |
| Van der Waals Forces | Entire Molecule | All nearby atoms in a binding site |
Advanced Analytical and Structural Elucidation Techniques for N 1h Indol 3 Ylacetyl Alanine Research
Chromatographic-Mass Spectrometric Methodologies
The coupling of chromatographic separation with mass spectrometric detection provides unparalleled sensitivity and selectivity for the analysis of N-(1H-indol-3-ylacetyl)alanine in intricate biological samples.
Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Metabolomics
Liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in metabolomics studies. This technique offers high sensitivity and specificity, enabling the detection and quantification of the compound at low concentrations within complex biological extracts.
The methodology typically involves the extraction of metabolites from plant tissues using a solvent mixture, such as 80% acetone (B3395972) in water, followed by a partial purification step using solid-phase extraction (SPE) with a C18 cartridge. Modern methods often utilize ultra-high-performance liquid chromatography (UHPLC) for rapid and efficient separation of the analyte from other metabolites prior to its introduction into the mass spectrometer.
Electrospray ionization (ESI) is the preferred method for generating ions of this compound, which can be detected in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of 247.1077. Tandem mass spectrometry (MS/MS) is then employed for selective and sensitive detection through multiple reaction monitoring (MRM). This involves the isolation of the precursor ion and its fragmentation to produce characteristic product ions. The transitions from the precursor ion to these product ions are monitored, providing a high degree of certainty in identification and quantification.
Key Fragmentation Patterns:
A common fragmentation pattern for the [M+H]⁺ ion of this compound involves the cleavage of the amide bond, leading to the formation of the indol-3-acetyl moiety at m/z 130.065. This fragment is characteristic of many indole-3-acetic acid (IAA) conjugates and serves as a diagnostic ion. The selection of specific precursor-product ion transitions is crucial for developing robust and interference-free quantitative assays.
Below is a table summarizing typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Value |
| Precursor Ion (Positive Mode) | [M+H]⁺ |
| Precursor m/z | 247.1077 |
| Primary Fragment Ion m/z | 130.065 (Indole-3-acetyl moiety) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This interactive table allows for the sorting of LC-MS/MS parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Indole (B1671886) Conjugate Identification
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of indole conjugates like this compound. However, due to the low volatility and polar nature of this compound, a derivatization step is essential prior to GC analysis.
Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatography. A common approach for auxin conjugates is methylation, which converts the carboxylic acid group into a methyl ester. This can be achieved using reagents such as diazomethane. The derivatized compound can then be separated on a GC column and detected by the mass spectrometer.
In GC-MS, electron ionization (EI) is frequently used, which results in extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for identification by comparison to spectral libraries. For this compound, key fragments would include ions corresponding to the indole ring and the alanine (B10760859) moiety, as well as the molecular ion of the derivatized compound. Isotope-labeled internal standards, such as [¹³C₆]IAA, are often used to ensure accurate quantification by correcting for variations in sample preparation and instrument response.
Spectroscopic Techniques for Molecular Characterization
Spectroscopic techniques are indispensable for the definitive structural confirmation and the study of the three-dimensional arrangement of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons of the indole ring, the acetyl methylene (B1212753) group, and the alanine moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide valuable information about the connectivity of the atoms. For instance, the protons on the aromatic indole ring typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the alanine residue are found in the upfield region. A ¹H NMR spectrum of N-(3-Indolylacetyl)-L-alanine is available through chemical suppliers, confirming its structural features. nih.gov
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further confirming the structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.
X-ray Diffraction for Crystal Structure Determination
To date, a specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of other indole derivatives have been successfully determined. mdpi.com The general procedure for X-ray diffraction involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The resulting crystal structure would reveal the precise geometry of the indole ring and the alanine side chain, as well as the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. This information is invaluable for understanding the molecule's intrinsic properties and its potential interactions with biological macromolecules.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide a powerful in-silico approach to complement experimental data and to gain deeper insights into the structure, dynamics, and properties of this compound at the atomic level.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. These calculations can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the proposed structure.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility and dynamics of this compound in different environments, such as in aqueous solution. nih.govmdpi.com By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the transitions between them. This is particularly useful for understanding how the molecule might interact with biological targets, such as receptors or enzymes. The simulations can provide information on the accessible conformational space, intramolecular hydrogen bonding, and the interaction with solvent molecules.
Molecular Docking: Docking studies can be used to predict the binding mode of this compound to a protein of interest. This involves computationally placing the molecule into the binding site of a protein and scoring the different poses based on their predicted binding affinity. Such studies can help to hypothesize the molecular basis of the biological activity of this auxin conjugate.
In Silico Prediction of Molecular Interactions and Binding Poses (e.g., Molecular Docking)
In silico molecular docking is a computational technique pivotal in predicting the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. science.gov This method computationally places the ligand into the binding site of a protein, exploring various possible conformations and orientations to identify the most stable complex, which is often quantified by a docking score or an estimated binding energy. science.govmdpi.com
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Molecular docking software, such as AutoDock or Schrodinger Glide, then systematically samples poses of the ligand within the receptor's active site. science.govajchem-a.com An MMFF94 force field, for instance, might be used for geometry optimization of the ligand's structure before docking. mdpi.com A scoring function is employed to rank the different poses, estimating the binding free energy. science.gov Lower binding energy values typically indicate a more stable and favorable protein-ligand interaction. nih.gov
For this compound, docking studies can elucidate how the molecule interacts with specific amino acid residues in a target's active site. Key interactions often include hydrogen bonds, typically involving the carboxyl group of the alanine moiety or the N-H group of the indole ring. Additionally, hydrophobic and pi-stacking interactions involving the indole ring are crucial for binding affinity and specificity. nih.gov By analyzing these interactions, researchers can generate structural hypotheses about the compound's mechanism of action and identify key residues responsible for its biological activity. science.gov
| Parameter | Description | Example Value/Finding |
|---|---|---|
| Binding Energy | Estimated free energy of binding; a lower value indicates stronger affinity. | -8.5 kcal/mol |
| Hydrogen Bonds | Key electrostatic interactions stabilizing the complex. | Alanine carboxyl group with SER 135; Indole N-H with ASP 75 |
| Hydrophobic Interactions | Interactions of nonpolar regions that contribute to binding. | Indole ring with LEU 531, VAL 116 |
| Pi-Stacking | Noncovalent interaction between aromatic rings. | Indole ring with PHE 361 |
| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | HIS 51, ASP 75, SER 135, VAL 116, LEU 531, PHE 361 |
Conformational Landscapes and Dynamics of this compound
The biological function of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding its conformational landscape—the collection of stable three-dimensional shapes (conformers) it can adopt—and the dynamics of interconversion between them is crucial. Techniques such as first-principle molecular dynamics (MD) simulations are employed to explore these properties in detail. nih.gov
MD simulations model the atomic motions of the molecule over time, providing insights into its behavior in a solution, such as water. nih.gov For a molecule like this compound, key degrees of freedom include the torsion angles of the backbone, often denoted as Phi (Φ) and Psi (Ψ), which describe rotation around the N-Cα and Cα-C bonds of the alanine residue, respectively. The simulation can reveal the preferred values for these angles and the energy barriers that must be overcome to transition from one conformation to another. nih.gov
Studies on analogous molecules, such as the alanine dipeptide, have shown that conformational interconversions can occur on the picosecond timescale, often facilitated by energy transfers from the surrounding solvent molecules. nih.gov The bulky indol-3-ylacetyl group in this compound, compared to a simple acetyl group, would be expected to introduce steric constraints that influence the accessible conformational space. The simulations can map out a Ramachandran-like plot to visualize the allowed Φ and Ψ angles and identify the most populated conformational states, providing a detailed picture of the molecule's structural pliability.
| Parameter | Description | Significance |
|---|---|---|
| Dihedral Angle (Φ) | Rotation around the N-Cα bond of the alanine moiety. | Defines the backbone conformation and is crucial for receptor binding. |
| Dihedral Angle (Ψ) | Rotation around the Cα-C bond of the alanine moiety. | Along with Φ, determines the overall shape and steric profile of the molecule. |
| Energy Barrier | The energy required to transition between stable conformations. | Determines the rate of conformational change and the relative populations of different states. nih.gov |
| Solvent Interactions | Hydrogen bonding and other interactions with the surrounding solvent (e.g., water). | Stabilizes certain conformations and facilitates transitions between them. nih.gov |
| Intramolecular Hydrogen Bonding | Hydrogen bonds formed within the molecule itself. | Can stabilize specific folded conformations, restricting flexibility. |
Isotope Labeling Strategies for Metabolic Pathway Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This approach involves synthesizing this compound with one or more atoms replaced by their heavy, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govnih.gov When this labeled compound is introduced to cells or an organism, its journey through various metabolic pathways can be tracked by detecting the unique mass of the isotope in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. springernature.comresearchgate.net
This strategy provides unparalleled insights into the metabolic wiring of cells. nih.gov For example, by labeling the alanine portion of this compound with ¹³C, researchers can determine if it is catabolized into pyruvate (B1213749) and enters the TCA cycle, which would be observable by the incorporation of ¹³C into TCA cycle intermediates like citrate. nih.gov Similarly, labeling the indole ring could trace its degradation or modification, while ¹⁵N labeling on the amide linkage or the indole nitrogen could follow the fate of the nitrogen atoms.
The analysis of dynamic and steady-state labeling patterns in downstream products provides valuable qualitative and quantitative information about their origins and relative rates of production. springernature.com This allows for the precise mapping of biochemical transformations and the identification of novel metabolic pathways or enzymatic functions related to this compound metabolism.
| Isotope Tracer | Labeling Position | Metabolic Question Addressed | Analytical Technique |
|---|---|---|---|
| ¹³C | Uniformly in the alanine moiety (e.g., U-¹³C₃-Alanine) | Does the alanine backbone enter central carbon metabolism (e.g., TCA cycle)? nih.gov | LC-MS/MS |
| ¹³C | Carboxyl group of alanine | Is the compound subject to decarboxylation reactions? | GC-MS or LC-MS |
| ¹⁵N | Amide nitrogen | Is the N-acetyl bond cleaved? What is the fate of the nitrogen? | LC-MS/MS |
| ¹⁵N | Indole ring nitrogen | Is the indole ring opened or modified? What is the fate of the ring nitrogen? | LC-MS/MS |
| ²H | Specific positions on the indole ring | Are there specific hydroxylation or other enzymatic modifications on the ring? sciforum.net | LC-MS/MS |
Comparative Biochemistry and Structural Biology of N 1h Indol 3 Ylacetyl Alanine Analogues
Functional Comparisons with Other Indole-3-acetic Acid-Amino Acid Conjugates
N-(1H-indol-3-ylacetyl)alanine, also known as IAA-Ala, is part of a larger family of Indole-3-acetic acid (IAA)-amino acid conjugates that are central to maintaining auxin homeostasis in plants. nih.gov The conjugation of IAA to amino acids, a process primarily mediated by the GRETCHEN HAGEN 3 (GH3) family of enzymes, serves as a mechanism to regulate the levels of free, active IAA. nih.govfrontiersin.org These conjugates can be categorized based on their metabolic fate and biological function: some are readily reversible storage forms, while others are targeted for degradation. frontiersin.org
IAA-Ala, along with conjugates like IAA-leucine, is generally considered a temporary storage form of IAA. frontiersin.org It can be hydrolyzed by specific amido hydrolases, such as IAA-ALANINE RESISTANT 3 (IAR3) and IAA-LEUCINE RESISTANT 1-like (IRL1) enzymes in Arabidopsis, to release free IAA when and where it is needed by the plant. researchgate.net This contrasts with conjugates like IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu), which are typically destined for irreversible oxidative catabolism. frontiersin.orgresearchgate.net This functional divergence is crucial for controlling auxin signaling and developmental processes. For instance, while free IAA is transported polarly through the plant via specific influx (AUX/LAX) and efflux (PIN) carriers, the transport of its conjugates is less understood, though they are considered part of the rapid, non-directional transport system within the vasculature. researchgate.netmdpi.comnih.gov
Recent investigations, however, suggest that some conjugates may have direct signaling functions independent of their hydrolysis to free IAA. researchgate.net For example, IAA-Asp has been shown to mitigate salinity and metal stress in peas, and IAA-isoleucine plays a protective role in the abscission zone of tomato flowers. researchgate.net While IAA-Ala is primarily viewed as a storage form, its effect on root growth inhibition in Brassica rapa seedlings differs from that of other conjugates like IBA-Ala, indicating a nuanced biological activity. researchgate.net
| IAA-Amino Acid Conjugate | Primary Function | Metabolic Fate | Key Enzymes Involved (Synthesis/Hydrolysis) | Reported Biological Roles |
|---|---|---|---|---|
| This compound (IAA-Ala) | Reversible Storage | Hydrolysis to free IAA | GH3s / IAR3, IRL1 | Auxin homeostasis, root growth inhibition. researchgate.netnih.gov |
| Indole-3-acetyl-aspartic acid (IAA-Asp) | Irreversible Inactivation/Degradation | Oxidation to oxIAA-Asp | GH3s / ILR1/ILL hydrolases | Auxin homeostasis, stress mitigation in peas. frontiersin.orgresearchgate.net |
| Indole-3-acetyl-glutamic acid (IAA-Glu) | Irreversible Inactivation/Degradation | Oxidation to oxIAA-Glu | GH3s / ILR1/ILL hydrolases | Major inactivation form for auxin homeostasis. frontiersin.orgfrontiersin.org |
| Indole-3-acetyl-leucine (IAA-Leu) | Reversible Storage | Hydrolysis to free IAA | GH3s / ILR1, IRL1 | Auxin homeostasis. frontiersin.orgresearchgate.net |
| Indole-3-acetyl-phenylalanine (IAA-Phe) | Reversible Storage | Hydrolysis to free IAA | GH3s | Auxin homeostasis, root growth inhibition. nih.gov |
Structural Homologies and Differences with Related Indole (B1671886) Derivatives
The structure of this compound is defined by three core components: an indole ring, an acetyl linker, and a conjugated L-alanine molecule. nih.gov This fundamental structure is shared across the family of IAA-amino acid conjugates, with the primary difference being the specific amino acid attached via an amide bond to the carboxyl group of the IAA side chain. nih.gov
When compared to other naturally occurring indole derivatives with auxin activity, key structural differences emerge that dictate their biological function. The parent molecule, Indole-3-acetic acid (IAA), possesses a carboxymethyl side chain at the C3 position of the indole ring, which is essential for its hormonal activity. wikipedia.org In IAA-Ala, this carboxylic acid group is modified by the amide linkage to alanine (B10760859). nih.gov
Another important natural auxin, Indole-3-butyric acid (IBA), is structurally homologous to IAA but has a longer side chain with two additional methylene (B1212753) groups. frontiersin.org This extended side chain prevents IBA from directly binding to the primary auxin receptor complex (TIR1/AFB-Aux/IAA). frontiersin.org Instead, IBA is thought to act as a slow-release source of IAA, being converted to the active hormone via β-oxidation in peroxisomes. frontiersin.orgnih.gov Other indole derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), feature modifications to the indole ring itself, in this case, a chlorine atom at the 4-position, which alters its metabolic stability and activity. frontiersin.org The specific spatial configuration and the distance between the aromatic ring and the carboxyl-terminal are critical determinants of auxin activity. frontiersin.org
| Compound | Core Structure | Side Chain at C3 Position | Key Structural Feature |
|---|---|---|---|
| This compound (IAA-Ala) | Indole Ring | -CH2-CO-NH-CH(CH3)-COOH | Amide bond linking IAA to alanine. nih.gov |
| Indole-3-acetic acid (IAA) | Indole Ring | -CH2-COOH | Carboxymethyl group; the primary active auxin. wikipedia.org |
| Indole-3-butyric acid (IBA) | Indole Ring | -(CH2)3-COOH | Longer butyric acid side chain; acts as an IAA precursor. frontiersin.org |
| 4-chloroindole-3-acetic acid (4-Cl-IAA) | Chlorinated Indole Ring | -CH2-COOH | Chlorine atom at the C4 position of the indole ring. frontiersin.org |
| Indole-3-acetonitrile (IAN) | Indole Ring | -CH2-CN | Nitrile group instead of a carboxylic acid; an IAA precursor. biologydiscussion.com |
Differential Biological Responses Across Plant Species and Microbial Strains
The biological activity of this compound and its counterparts can vary significantly among different organisms, reflecting species-specific differences in metabolism, transport, and sensitivity. In plants, the response to exogenous application of IAA conjugates often depends on the species' ability to hydrolyze the conjugate back to free IAA.
IAA and its precursors also play a role in the physiology of microorganisms and their interactions with plants. nih.gov Many plant-associated microbes, including both pathogenic and beneficial strains, can synthesize IAA. nih.govasm.org The effects of microbial IAA on the host plant can be complex, sometimes promoting growth and other times acting as a virulence factor. frontiersin.orgnih.gov The response of microbes themselves to auxins can also differ. For instance, high concentrations of IAA can inhibit the growth of fungi like Fusarium delphinoides, while lower concentrations are stimulatory. nih.gov While specific studies on the direct effects of IAA-Ala on microbial strains are less common, the compound's presence in the plant environment means it is a potential substrate or signaling molecule for rhizosphere and pathogenic microbes, whose responses would likely be strain-dependent.
| Organism | Compound(s) | Observed Biological Response | Reference |
|---|---|---|---|
| Arabidopsis thaliana (Thale Cress) | IAA-Ala, IAA-Phe, IAA-Gly | Wild-type shows root growth inhibition; specific mutants (icr1, icr2) exhibit resistance. | nih.gov |
| Brassica rapa (Field Mustard) | IAA-Ala | No significant root growth inhibition compared to control. | researchgate.net |
| Brassica rapa (Field Mustard) | IBA-Ala, IPA-Ala | Significant inhibition of root growth and decrease in free IAA. | researchgate.net |
| Pisum sativum (Pea) | IAA-Asp | Mitigating effects against salinity and metal stress. | researchgate.net |
| Fusarium delphinoides (Fungus) | IAA | Growth is promoted at low concentrations (0.5-50 µM) and inhibited at high concentrations (500-5000 µM). | nih.gov |
Emerging Research Directions and Applications of N 1h Indol 3 Ylacetyl Alanine
Unraveling Undiscovered Physiological Roles
N-(1H-indol-3-ylacetyl)alanine is an N-acyl-L-amino acid that has been identified in plants such as the tomato (Solanum lycopersicum). nih.gov Its structure, combining a crucial plant auxin with a primary amino acid, suggests a significant role in metabolic regulation and signaling. While the precise functions are still under investigation, research into its constituent parts offers clues.
Alanine (B10760859) is a principal glucogenic amino acid, playing a vital role in gluconeogenesis and the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver. mdpi.comiaea.org It is a key substrate for hepatic gluconeogenesis and is involved in the regulation of hepatic protein synthesis. mdpi.comresearchgate.net The conjugation of IAA with alanine may represent a mechanism for plants and other organisms to store, transport, or deactivate the active hormone, thereby regulating its availability for growth and development processes. The hydrolysis of this conjugate would release free IAA and alanine, allowing for a rapid response to physiological demands. Further research is needed to elucidate the specific enzymes responsible for its synthesis and breakdown, and to understand how its levels fluctuate in response to different developmental and environmental cues.
Rational Design of Bioactive Analogues
The chemical scaffold of this compound serves as a promising starting point for the rational design of new bioactive molecules. By modifying the indole (B1671886) nucleus, the alanine moiety, or the amide linkage, researchers can systematically explore the structure-activity relationship to develop analogues with enhanced potency, selectivity, or novel biological activities.
For instance, research into related indole-containing compounds has yielded potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govrsc.org By synthesizing a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, scientists have identified compounds with significant antiproliferative activities against various cancer cell lines. nih.govrsc.org This approach of using an indole core to develop therapeutic agents could be applied to analogues of this compound. Modifications could include substitutions on the indole ring or replacement of the alanine with other amino acids or synthetic fragments to explore new therapeutic possibilities. Another example is the development of analogues like N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine, which are being investigated for their potential as therapeutic agents. smolecule.com
Table 1: Examples of Bioactive Indole-Based Analogues and Design Strategies
| Base Scaffold/Analogue | Structural Modification | Target/Application | Key Findings |
|---|---|---|---|
| Indole Acetamide Core | Addition of a methyl group to the indole nitrogen and replacement of alanine with a substituted phenylacetamide moiety. | Tubulin Polymerization Inhibition (Anticancer) | Resulting compounds showed potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cells. nih.govrsc.org |
| Indole-1-yl-acetyl Core | Replacement of the indole-3-yl with an indole-1-yl group, addition of a benzyloxy group, and use of beta-alanine. | General Therapeutic Agent | Designed to explore new therapeutic targets and efficacy. smolecule.com |
| This compound | Potential modifications could include fluorination of the indole ring or substitution with unnatural amino acids. | Explanatory (e.g., enhanced metabolic stability, new target affinity) | This is a hypothetical design strategy based on common medicinal chemistry practices. |
Potential in Agricultural Biotechnology and Plant Stress Response
The link between this compound and plant physiology presents significant opportunities for agricultural biotechnology. As a conjugate of a primary plant growth hormone, its application can directly influence plant development. Research has shown that N-(3-Indolylacetyl)-L-alanine can promote the growth of callus tissue in Phalaenopsis orchids, although it was also found to reduce the capacity of the callus to differentiate into new shoots. medchemexpress.cn This suggests its potential use in micropropagation and plant tissue culture to optimize biomass production before regeneration.
Furthermore, the alanine component links this molecule to plant stress responses. Alanine accumulation is a known metabolic response in plants under hypoxic or anoxic conditions (e.g., waterlogging). nih.gov The enzyme alanine aminotransferase (AlaAT) plays a crucial role in this process by converting pyruvate (B1213749) to alanine, which serves as a way to store carbon and nitrogen when the normal respiratory cycle is inhibited. nih.govnih.gov By modulating the levels of this compound, it may be possible to influence these stress-response pathways, potentially enhancing crop resilience to environmental challenges like flooding, drought, or soil salinity. nih.govresearchgate.net
Table 2: Observed and Potential Effects in Agricultural Biotechnology
| Application Area | Specific Effect | Plant Species | Reference |
|---|---|---|---|
| Plant Tissue Culture | Promotes callus growth | Phalaenopsis orchids | medchemexpress.cn |
| Plant Tissue Culture | Reduces differentiation of callus into new shoots | Phalaenopsis orchids | medchemexpress.cn |
| Plant Stress Response (Potential) | Modulation of carbon/nitrogen storage under hypoxia | General | nih.gov |
| Plant Stress Response (Potential) | Enhancement of tolerance to abiotic stresses (drought, salinity) | General | nih.govresearchgate.net |
Applications as a Biochemical Probe in Cellular Processes
Modified amino acids and their derivatives are increasingly used as biochemical probes to study cellular processes. The unique structure of this compound makes it a candidate for development into such a tool. By incorporating reporter groups, such as fluorescent tags or isotopes, onto the indole or alanine portion of the molecule, researchers could create probes to investigate the metabolism, transport, and binding partners of auxin conjugates.
For example, the concept has been demonstrated with other modified amino acids like β-(1-azulenyl)-L-alanine, a fluorescent analogue of tryptophan. researchgate.net This probe allows for the study of protein-protein interactions with minimal perturbation to the system because its fluorescence is insensitive to the local environment. researchgate.net A similarly designed analogue of this compound could be used to:
Trace its uptake and localization within cells and tissues.
Identify and characterize enzymes that synthesize or hydrolyze it.
Isolate and study auxin-binding proteins that may recognize this specific conjugate.
Such probes would be invaluable for dissecting the complex network of auxin homeostasis and signaling in plant cells.
Exploration of Novel Therapeutic Targets and Mechanisms
While its natural role is in plants, the indole structure is a well-established "privileged scaffold" in medicinal chemistry, found in numerous therapeutic agents. This raises the possibility that this compound or its rationally designed analogues could interact with novel therapeutic targets in humans.
As mentioned, related indole derivatives have been successfully designed as inhibitors of tubulin polymerization for cancer treatment. rsc.org Another related compound, N-Acetylalanine, has been identified as an inhibitor of aldo-keto reductase family 1 member B1, an enzyme implicated in diabetic complications. drugbank.com These findings suggest that this compound could be a starting point for screening against various enzyme families, such as kinases, reductases, or transferases. The exploration of its bioactivity could uncover unexpected mechanisms and lead to the identification of new therapeutic targets for a range of diseases.
Table 3: Potential Therapeutic Targets Based on Related Compound Activity
| Compound Class | Known Target | Therapeutic Area | Reference |
|---|---|---|---|
| Indole Acetamide Derivatives | Tubulin | Oncology | rsc.org |
| N-Acetylalanine | Aldo-keto reductase family 1 member B1 | Diabetic Complications | drugbank.com |
| This compound Analogues | (Hypothetical) Kinases, Proteases, Hormone Receptors | Various | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
